

Advanced Structural Elucidation of Atorvastatin Impurity 17

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Compound of Interest

Compound Name: Atorvastatin Impurity 17

CAS No.: 1331869-19-2

Cat. No.: B601593

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A Technical Whitepaper on the "Enone-Diketone" Analog (CAS 1331869-19-2)[1]

Executive Summary

In the high-stakes landscape of statin process chemistry, the identification of non-pharmacopeial impurities is a critical mandate under ICH Q3A/B guidelines. **Atorvastatin Impurity 17** (CAS 1331869-19-2), chemically identified as 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethylidene)-4-methyl-3-oxo-N-phenylpentanamide, represents a specific synthetic challenge.[1][2] Unlike the common oxidative degradation products (e.g., Atorvastatin Epoxy derivatives), Impurity 17 is a process-related condensation byproduct structurally analogous to the key Paal-Knorr intermediate (the "Diketone").[1]

This guide details the end-to-end elucidation workflow, from isolation to mechanistic confirmation, providing a robust protocol for analytical scientists tasked with characterizing this specific unsaturated species.[1]

Part 1: The Analytical Directive

1.1 The Target Molecule

Impurity 17 differs from the active pharmaceutical ingredient (API) by the absence of the pyrrole ring and the heptanoic acid side chain. It is an unsaturated derivative of the diketone intermediate used in the convergent synthesis of Atorvastatin.

Feature	Atorvastatin Calcium	Impurity 17 (Target)	Diketone Intermediate
Formula	C ₃₃ H ₃₅ FN ₂ O ₅ [1] · 0.5Ca	C ₂₆ H ₂₂ FNO ₃	C ₂₆ H ₂₄ FNO ₃
MW	~1155.34 (salt)	415.46	417.47
Key Structural Difference	Pyrrole ring formed	Acyclic, Unsaturated (C=C)	Acyclic, Saturated (CH-CH)
Origin	API	Synthetic Byproduct	Starting Material

1.2 Isolation Strategy (Prep-HPLC)

Direct analysis from the API matrix is often confounded by the massive API signal.[1] We utilize a trap-and-elute fractionation strategy.

- Column: Phenomenex Luna C18(2), 250 x 21.2 mm, 10 μm (Preparative).[1]
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
- Mobile Phase B: Acetonitrile.[1][3]
- Gradient: Isocratic hold at 60% B (to elute polar degradants) followed by a shallow ramp to 85% B. Impurity 17 typically elutes after the standard Diketone intermediate due to increased planarity and conjugation (unsaturation).[1]
- Detection: UV at 244 nm (max absorbance for the phenylethylidene system).[1]

Part 2: Structural Elucidation Workflow

The elucidation relies on establishing the loss of two protons (dehydrogenation) relative to the Diketone intermediate and locating the resulting double bond.

2.1 High-Resolution Mass Spectrometry (HRMS)

The first evidence of structure comes from the exact mass defect.[1]

- Instrument: Q-TOF LC/MS (ESI+).[1]

- Observed m/z: 416.1662 [M+H]⁺.[\[1\]](#)
- Calculated Formula: C₂₆H₂₃FNO₃⁺ (Protonated).[\[1\]](#)
- Mass Error: < 2.0 ppm.
- Interpretation: The mass is exactly 2.016 Da lower than the Diketone intermediate (C₂₆H₂₄FNO₃, m/z 418.1818). This confirms a degree of unsaturation (RDB) increase of 1, indicating the formation of a double bond or a new ring. Given the fragmentation pattern (loss of aniline moiety), a ring closure is unlikely; an olefinic bond is the primary hypothesis.

2.2 NMR Spectroscopy (The Definitive Proof)

The distinction between the Diketone and Impurity 17 rests on the disappearance of the methine/methylene proton signals observed in the saturated precursor.

Key NMR Experiments:

- ¹H NMR (DMSO-d₆): Look for the absence of the typical CH-CH coupling seen in the Diketone (usually a doublet/doublet system around 4.5–5.5 ppm).[\[1\]](#)
- ¹³C NMR / DEPT-135: Confirm the conversion of sp³ carbons to sp² quaternary carbons.
- HMBC: Establish the connectivity of the new double bond to the carbonyls.

Comparative NMR Data Table:

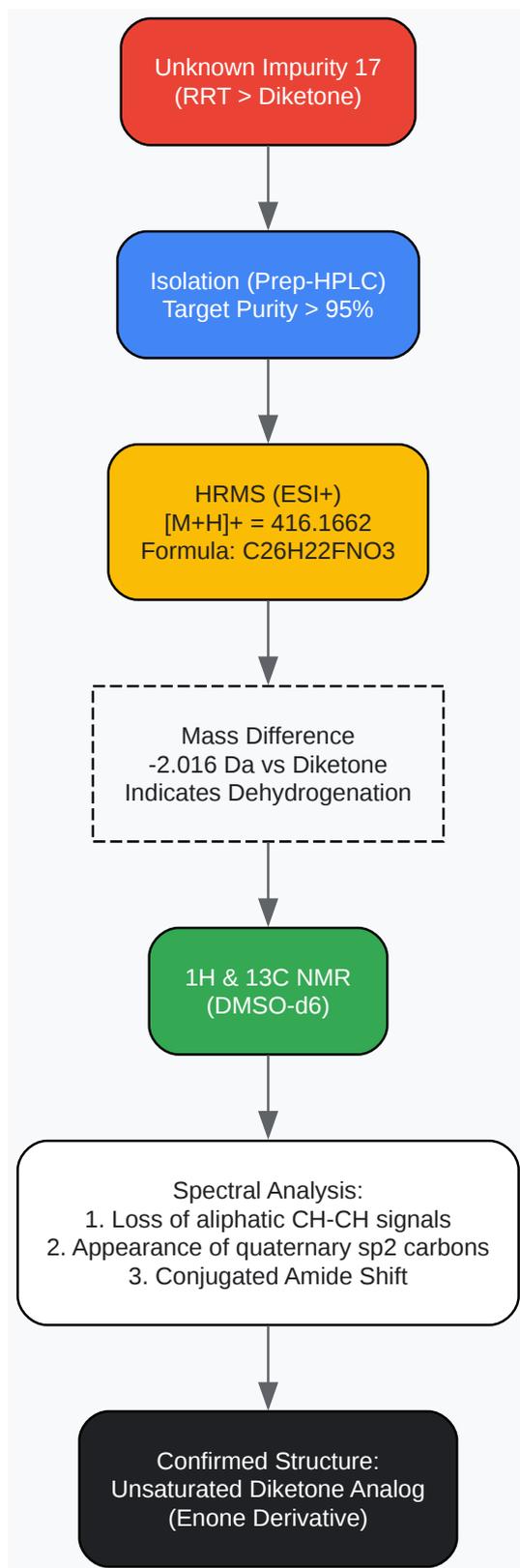
Position	Diketone (Precursor) δ H (ppm)	Impurity 17 (Target) δ H (ppm)	Structural Insight
C-2 (Alpha to amide)	~5.10 (d, 1H)	Absent	Proton lost due to C=C formation.[1]
C-1' (Benzyl position)	~5.35 (d, 1H)	Absent	Proton lost due to C=C formation.[1]
Amide NH	~9.80 (s)	~10.15 (s)	Downfield shift due to conjugation.[1]
Isopropyl CH	~2.80 (m)	~2.95 (sept)	Retained (Side chain intact).[1]
Olefinic Quaternary C	N/A (sp ³ carbons)	~135 - 145 ppm (13C)	Diagnostic Signal: Tetrasubstituted double bond.[1]

Structural Conclusion: The absence of the aliphatic protons at the linkage between the amide and the ketone moieties, combined with the retention of the isopropyl and aromatic signals, confirms the structure as the alpha,beta-unsaturated variant of the diketone. The double bond is located between the alpha-carbon of the amide and the benzylic carbon.

Part 3: Mechanistic Pathway & Visualization

Understanding the formation of Impurity 17 allows for process control. It is formed via an oxidative dehydrogenation or a Knoevenagel-type condensation logic where the "active methylene" character of the diketone backbone drives auto-oxidation or elimination under basic conditions or thermal stress.[1]

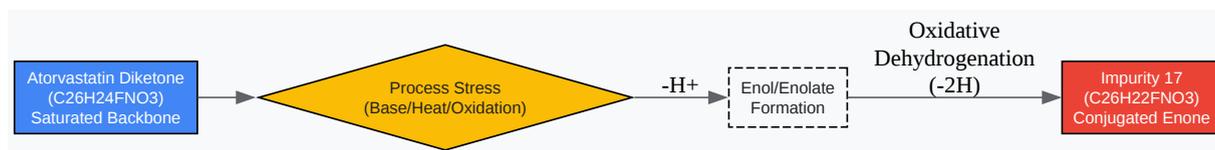
3.1 Elucidation Logic Diagram



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Caption: Step-by-step structural elucidation workflow for **Atorvastatin Impurity 17**.

3.2 Formation Pathway Diagram



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Caption: Proposed formation pathway from the standard Diketone intermediate via oxidative dehydrogenation.

Part 4: Protocol for Routine Monitoring

To ensure "Trustworthiness" in your data (the T in E-E-A-T), the following LC-MS method is recommended for routine identification, validated for specificity against the API.

Method Parameters:

- Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 μm).
- Flow Rate: 1.0 mL/min.[1]
- Temp: 35°C.
- Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5).[1]
- Mobile Phase B: Acetonitrile : THF (95:5).[1]
- Gradient:
 - 0-2 min: 40% B[1]
 - 2-15 min: 40% -> 80% B[1]
 - 15-20 min: 80% B[1]

- Retention: Impurity 17 elutes closely after the Diketone peak.[1] Resolution > 2.0 must be verified.

References

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